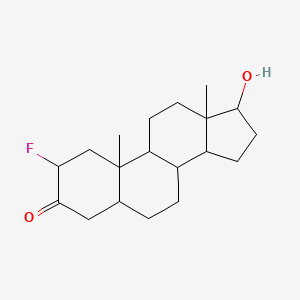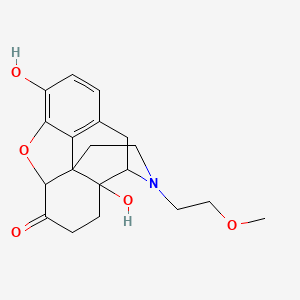
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RS-97078 is a small molecule drug initially developed by F Hoffmann-La Roche LtdThis compound was primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly prostatic hyperplasia .
Vorbereitungsmethoden
The synthesis of RS-97078 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution.
Step 3: Final modifications to introduce the methoxyphenyl group and other functional groups.
Industrial production methods for RS-97078 would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
RS-97078 undergoes various chemical reactions, including:
Oxidation: RS-97078 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: RS-97078 can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the behavior of adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving adrenergic receptors.
Medicine: Explored for its therapeutic potential in treating urogenital diseases, particularly prostatic hyperplasia.
Industry: Potential applications in the development of new pharmaceuticals targeting adrenergic receptors.
Wirkmechanismus
RS-97078 exerts its effects by blocking the alpha-1 adrenergic receptors. These receptors are involved in various physiological processes, including the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, RS-97078 can reduce smooth muscle contraction, which is beneficial in conditions like prostatic hyperplasia. The molecular targets of RS-97078 include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
RS-97078 is unique compared to other adrenergic receptor antagonists due to its specific structure and functional groups. Similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and prostatic hyperplasia.
Terazosin: Similar to prazosin but with a longer half-life, used for similar therapeutic applications.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a longer duration of action compared to prazosin and terazosin.
RS-97078 stands out due to its specific binding affinity and selectivity for the alpha-1 adrenergic receptors, which may offer advantages in terms of efficacy and side effect profile .
Eigenschaften
CAS-Nummer |
178671-94-8 |
|---|---|
Molekularformel |
C22H32ClN5O2 |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-N,N-dimethylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H31N5O2.ClH/c1-25(2)22(28)18-8-6-11-23-21(18)24-12-7-13-26-14-16-27(17-15-26)19-9-4-5-10-20(19)29-3;/h4-6,8-11H,7,12-17H2,1-3H3,(H,23,24);1H |
InChI-Schlüssel |
MOMAIGACMDBQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(N=CC=C1)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)


![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)


![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)
